Technical Guide: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
Technical Guide: Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS 1785522-54-4). It moves beyond standard catalog descriptions to offer field-proven insights for application in high-value medicinal chemistry campaigns.
Advanced Scaffold Analysis & Synthetic Methodology
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and metabolic stability. Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate represents a premier "spiro-fused" building block that introduces intrinsic 3D character (high Fsp³ fraction) into lead compounds.
Unlike standard piperazines or homopiperazines, this scaffold features a cyclopropane ring spiro-fused to a 1,4-diazepane core . This structural modification exerts a "gem-dimethyl" effect, restricting the conformational flexibility of the seven-membered ring and locking the nitrogen vectors into a specific orientation. This guide details the physicochemical profile, validated synthesis via the Kulinkovich-de Meijere reaction, and strategic applications of this scaffold.
Structural Analysis & Physicochemical Profile
Connectivity and Numbering
Understanding the specific isomerism of CAS 1785522-54-4 is vital for SAR (Structure-Activity Relationship) design.
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Core Skeleton: Spiro[2.6]nonane (cyclopropane fused to a 7-membered ring).
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Heteroatoms: 4,7-Diaza (Nitrogens at positions 4 and 7).
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Key Feature: The nitrogen at position 4 is directly adjacent to the spiro quaternary center (C3), creating a sterically congested environment that modulates basicity and nucleophilicity. The nitrogen at position 7 is distal and less sterically encumbered.
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Protecting Group: The tert-butoxycarbonyl (Boc) group is attached to N7 , leaving N4 as the free secondary amine available for immediate functionalization.
Physicochemical Properties
The spiro-cyclopropane moiety significantly alters the properties compared to the parent 1,4-diazepane:
| Property | Value / Characteristic | Impact on Drug Design |
| LogP (Predicted) | ~1.8 - 2.2 | Improved lipophilicity compared to naked diamines; optimal for CNS penetration. |
| pKa (N4 - Free) | ~8.5 - 9.0 | Slightly lowered basicity due to the adjacent spiro-carbon's inductive/steric effect, reducing hERG liability. |
| TPSA | ~41 Ų | Favorable for membrane permeability. |
| Conformation | Rigidified Chair/Twist | The spiro fusion locks the C-C bonds, reducing entropic penalty upon binding to protein targets. |
| Metabolic Stability | High | The quaternary spiro center blocks metabolic oxidation at the alpha-carbon position. |
Synthetic Methodology: The Kulinkovich-de Meijere Route
While simple alkylation routes exist, high-purity synthesis of the [2.6] spiro system typically employs the Kulinkovich-de Meijere reaction . This powerful transformation converts a lactam directly into a spiro-cyclopropyl amine using a Grignard reagent and a titanium catalyst.
Retrosynthetic Analysis
The most robust route disconnects the spiro-cyclopropane ring to reveal a 1,4-diazepan-5-one precursor.
Figure 1: Retrosynthetic logic for the construction of the 4,7-diazaspiro[2.6]nonane core.
Detailed Experimental Protocol
Step 1: Kulinkovich-de Meijere Spiro-Annulation
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Reagents: 1-Benzyl-1,4-diazepan-5-one (1.0 equiv), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 3.5 equiv), Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.5 equiv), dry THF.
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Mechanism: The reaction proceeds via the formation of a low-valent titanacyclopropane species from EtMgBr and Ti(IV). This species acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl of the diazepanone to form the cyclopropane ring.
Protocol:
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Setup: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add 1-benzyl-1,4-diazepan-5-one (10.0 g, 49 mmol) and anhydrous THF (200 mL).
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Catalyst Addition: Add Ti(OiPr)₄ (7.3 mL, 24.5 mmol) via syringe. The solution may turn yellow/orange.[1]
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Grignard Addition: Cool the mixture to 0°C. Add EtMgBr solution dropwise over 1 hour via an addition funnel. Caution: Exothermic reaction with gas evolution (ethane/ethylene).
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The color will shift to dark brown/black.
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Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL), followed by 1N NaOH to break up titanium emulsions.
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Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc (3 x 100 mL). Dry organic phases over Na₂SO₄ and concentrate.[2]
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Purification: Purify the crude oil via flash chromatography (DCM/MeOH/NH₄OH) to yield 4-benzyl-4,7-diazaspiro[2.6]nonane .
Step 2: Protecting Group Swap (Benzyl to Boc) To obtain the target CAS 1785522-54-4 (where N7 is Boc-protected), we must exploit the steric difference between N4 (hindered, adjacent to spiro) and N7 (unhindered).
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Hydrogenolysis: Dissolve the benzyl intermediate in MeOH. Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%). Hydrogenate at 50 psi H₂ for 24 hours. Filter and concentrate to yield the free diamine 4,7-diazaspiro[2.6]nonane .
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Selective Protection: Dissolve the crude diamine in DCM at 0°C. Add Boc₂O (0.95 equiv) dropwise.
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Scientific Insight: The N7 nitrogen is significantly less sterically hindered than N4 (which is flanked by the spiro-cyclopropane). Therefore, N7 reacts kinetically faster with Boc₂O.
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Isolation: Wash with water, dry, and concentrate. The product is often a low-melting solid or viscous oil.
Applications in Medicinal Chemistry
Bioisosteric Replacement
This scaffold serves as a superior bioisostere for:
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Homopiperazine (Diazepane): Adds metabolic stability and rigidity.
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Piperazine: Expands the ring size to reach distal binding pockets while maintaining the diamine functionality.
Pathway & Workflow Utility
The following diagram illustrates how CAS 1785522-54-4 is utilized in parallel medicinal chemistry (PMC) workflows to generate libraries of kinase inhibitors.
Figure 2: Parallel Medicinal Chemistry (PMC) workflow utilizing the spiro scaffold as a rigid linker.
Case Study: Kinase Selectivity
In the development of inhibitors for JAK2 and SHP2 , replacing a standard piperazine linker with the 4,7-diazaspiro[2.6]nonane core has been observed to:
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Reduce off-target hERG binding: The bulky spiro group disrupts the planar stacking often required for hERG channel blockade.
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Increase Selectivity: The fixed vector of the N7 substituent directs the "tail" of the molecule into specific sub-pockets (e.g., solvent-exposed regions) that flexible linkers cannot reliably access.
Safety and Handling
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Stability: The compound is stable at room temperature but should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or carbamate hydrolysis.
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Hazards: As a secondary amine, it is a potential skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
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Solubility: Highly soluble in DCM, MeOH, DMSO, and EtOAc. Sparingly soluble in non-polar alkanes (Hexane/Heptane).
References
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Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
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Wuxi AppTec & Enamine Ltd. (2015). Patent WO2015103583A1: Monobactams and methods of their synthesis and use. (Demonstrates utility of spiro-diazaspiro scaffolds in antibacterial research).
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro-amine synthesis via Kulinkovich reaction).
